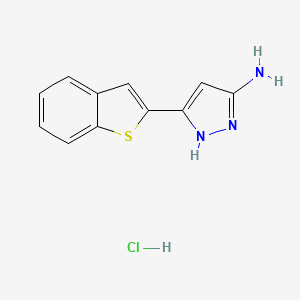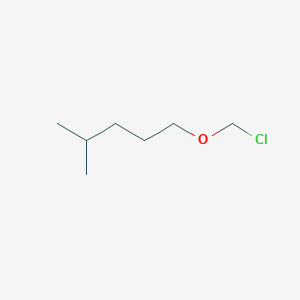
Lincomycin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lincomycin-d3 is a deuterated form of lincomycin, a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis. This compound is primarily used in scientific research to study the behavior and fate of lincomycin in various environments. The deuterium labeling allows for precise tracking and analysis in experimental settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lincomycin-d3 is synthesized by incorporating deuterium atoms into the lincomycin molecule. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method involves the use of deuterated methanol as a solvent and deuterated hydrochloric acid for the reaction .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves fermentation of Streptomyces lincolnensis to produce lincomycin, followed by chemical modification to introduce deuterium atoms. The use of large-scale fermentation tanks and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lincomycin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Substitution reactions involve replacing functional groups with other atoms or groups, often using reagents like thionyl chloride
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce sulfoxides or sulfones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Lincomycin-d3 is extensively used in scientific research, including:
Environmental Science: To study the behavior and fate of lincomycin in ecosystems, including its distribution, degradation, and persistence in soil and water systems.
Analytical Chemistry: As a standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of lincomycin residues in various samples.
Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion of lincomycin in biological systems.
Mécanisme D'action
Lincomycin-d3, like lincomycin, inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S bacterial ribosomal subunit. This binding interferes with the translocation of peptidyl-tRNA, thereby inhibiting the elongation of the peptide chain and ultimately leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Lincomycin-d3 is similar to other lincosamide antibiotics, such as clindamycin. it is unique due to its deuterium labeling, which allows for more precise tracking and analysis in research settings. Other similar compounds include:
Clindamycin: A semi-synthetic derivative of lincomycin with higher efficacy and a broader spectrum of activity.
Pirlimycin: Another lincosamide antibiotic used primarily in veterinary medicine.
This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in experimental and analytical applications .
Propriétés
Formule moléculaire |
C18H34N2O6S |
|---|---|
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
(2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1/i3D3 |
Clé InChI |
OJMMVQQUTAEWLP-WVFSWRGUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)O)CCC |
SMILES canonique |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



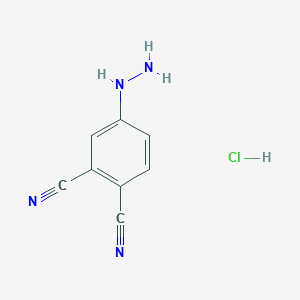
![N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13705977.png)
![7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B13705985.png)
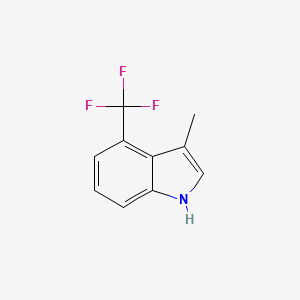

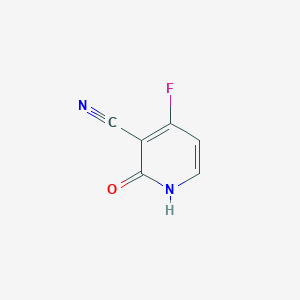

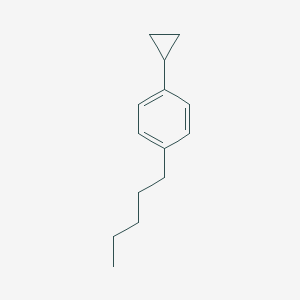
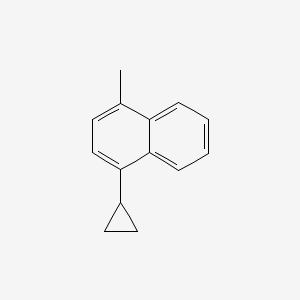
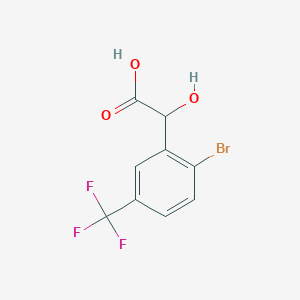
![2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol](/img/structure/B13706022.png)
